molecular formula C39H44O11 B068658 Ppahv CAS No. 175796-50-6

Ppahv

Cat. No.: B068658
CAS No.: 175796-50-6
M. Wt: 688.8 g/mol
InChI Key: OGRGWTXWAZBJKF-JXWJAAHMSA-N
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Description

Phorbol 12-phenylacetate 13-acetate 20-homovanillate is a synthetic compound known for its role as a non-pungent vanilloid receptor agonist. It interacts with the transient receptor potential vanilloid 1 (TRPV1) receptor, which is involved in various physiological processes, including pain perception and inflammation .

Preparation Methods

Synthetic Routes and Reaction Conditions

Phorbol 12-phenylacetate 13-acetate 20-homovanillate is synthesized through a multi-step process involving the esterification of phorbol with phenylacetic acid and homovanillic acid. The reaction conditions typically include the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process.

Industrial Production Methods

Industrial production of Phorbol 12-phenylacetate 13-acetate 20-homovanillate involves large-scale esterification reactions under controlled temperature and pressure conditions. The purity of the final product is ensured through high-performance liquid chromatography (HPLC) and other purification techniques.

Chemical Reactions Analysis

Types of Reactions

Phorbol 12-phenylacetate 13-acetate 20-homovanillate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of phorbol, such as phorbol quinones, phorbol alcohols, and substituted phorbol esters .

Scientific Research Applications

Phorbol 12-phenylacetate 13-acetate 20-homovanillate has several scientific research applications:

Mechanism of Action

Phorbol 12-phenylacetate 13-acetate 20-homovanillate exerts its effects by binding to the TRPV1 receptor, a ligand-gated ion channel. This binding induces conformational changes in the receptor, leading to the opening of the ion channel and subsequent influx of calcium ions. The increased intracellular calcium concentration triggers various downstream signaling pathways, resulting in physiological responses such as pain perception and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phorbol 12-phenylacetate 13-acetate 20-homovanillate is unique due to its non-pungent nature, making it suitable for research applications where the pungency of compounds like capsaicin is undesirable. Additionally, its ability to induce apoptosis via a non-TRPV1 mechanism in certain cell types adds to its distinctiveness .

Properties

IUPAC Name

[(1S,2S,6R,10S,11R,13S,14R,15R)-13-acetyloxy-1,6-dihydroxy-8-[[2-(4-hydroxy-3-methoxyphenyl)acetyl]oxymethyl]-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] 2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H44O11/c1-21-14-30-37(45,34(21)44)19-26(20-48-31(42)18-25-12-13-28(41)29(16-25)47-6)15-27-33-36(4,5)39(33,50-23(3)40)35(22(2)38(27,30)46)49-32(43)17-24-10-8-7-9-11-24/h7-16,22,27,30,33,35,41,45-46H,17-20H2,1-6H3/t22-,27+,30-,33-,35-,37-,38-,39-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGRGWTXWAZBJKF-JXWJAAHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C2(C(C2(C)C)C3C1(C4C=C(C(=O)C4(CC(=C3)COC(=O)CC5=CC(=C(C=C5)O)OC)O)C)O)OC(=O)C)OC(=O)CC6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H]([C@@]2([C@@H](C2(C)C)[C@H]3[C@]1([C@@H]4C=C(C(=O)[C@]4(CC(=C3)COC(=O)CC5=CC(=C(C=C5)O)OC)O)C)O)OC(=O)C)OC(=O)CC6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H44O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10938709
Record name {9a-(Acetyloxy)-4a,7b-dihydroxy-1,1,6,8-tetramethyl-5-oxo-9-[(phenylacetyl)oxy]-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-1H-cyclopropa[3,4]benzo[1,2-e]azulen-3-yl}methyl (4-hydroxy-3-methoxyphenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10938709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

688.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175796-50-6
Record name [(1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-9a-(Acetyloxy)-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-4a,7b-dihydroxy-1,1,6,8-tetramethyl-5-oxo-9-[(phenylacetyl)oxy]-1H-cyclopropa[3,4]benz[1,2-e]azulen-3-yl]methyl 4-hydroxy-3-methoxybenzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175796-50-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phorbol 12-phenylacetate 13-acetate 20-homovanillate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0175796506
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name {9a-(Acetyloxy)-4a,7b-dihydroxy-1,1,6,8-tetramethyl-5-oxo-9-[(phenylacetyl)oxy]-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-1H-cyclopropa[3,4]benzo[1,2-e]azulen-3-yl}methyl (4-hydroxy-3-methoxyphenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10938709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary target of phorbol 12-phenylacetate 13-acetate 20-homovanillate (PPAHV) and what are its downstream effects?

A1: this compound targets the transient receptor potential vanilloid 1 (TRPV1) ion channel, also known as the vanilloid receptor 1 (VR1) [, , , ]. TRPV1 is expressed primarily in sensory neurons and is involved in the perception of pain, heat, and inflammatory processes. Activation of TRPV1 by this compound leads to calcium influx into cells, which can trigger a variety of downstream effects including the release of neuropeptides like substance P and calcitonin gene-related peptide (CGRP) []. These neuropeptides contribute to neurogenic inflammation and pain signaling []. Interestingly, this compound exhibits species-specific agonistic activity, acting as a strong agonist at rat TRPV1 but displaying weak agonism towards the human TRPV1 [, ].

Q2: How does the binding of this compound to TRPV1 differ from other vanilloid agonists like Resiniferatoxin (RTX)?

A2: Unlike RTX, which binds to TRPV1 in a positive cooperative manner, this compound exhibits non-cooperative binding [, ]. This suggests that positive cooperativity in TRPV1 activation might be ligand-dependent rather than an inherent property of the receptor [].

Q3: What structural features of TRPV1 contribute to the species-specific activity of this compound?

A3: Studies have shown that specific amino acid residues within the transmembrane domains 3 and 4 (TM3/4) of TRPV1 play a critical role in this compound binding and activation []. Notably, the presence of methionine at position 547 in rat TRPV1 (M547) is crucial for this compound's strong agonist activity. Replacing this methionine with leucine (M547L), the corresponding residue in human TRPV1, significantly reduces this compound's potency [, ].

Q4: Beyond its agonistic action, are there other notable pharmacological characteristics of this compound?

A4: this compound has been reported to abolish the positive cooperative binding of RTX to the vanilloid receptor, a characteristic not observed with other vanilloid ligands []. This suggests that this compound may possess unique pharmacological properties beyond its direct agonist activity.

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